2-Oxo-1H-pyridine-3-sulfonyl fluoride
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Overview
Description
2-Oxo-1H-pyridine-3-sulfonyl fluoride is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique chemical structure, which includes a pyridine ring with a sulfonyl fluoride group and an oxo group. Its distinct properties make it a valuable subject of study in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1H-pyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the pyridine ring. One common method involves the reaction of pyridine derivatives with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1H-pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can undergo addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce different oxo compounds.
Scientific Research Applications
2-Oxo-1H-pyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-1H-pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modulation of their activity. This mechanism is of particular interest in the development of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
2-Oxo-1H-pyridine-3-sulfonyl fluoride can be compared with other similar compounds, such as:
Pyridine-3-sulfonyl chloride: Similar in structure but with a chloride group instead of a fluoride group.
2-Oxo-1H-pyridine-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Pyridine-3-sulfonic acid: Lacks the oxo group and has a sulfonic acid group instead.
The uniqueness of this compound lies in its combination of the oxo group and the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPAPEFBJNRRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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